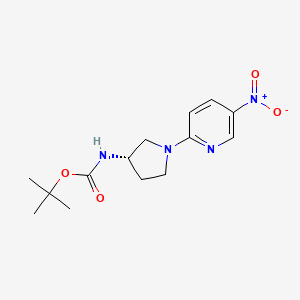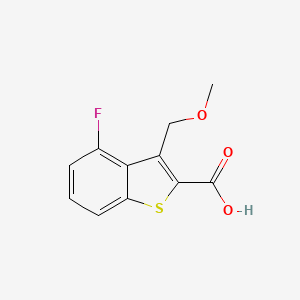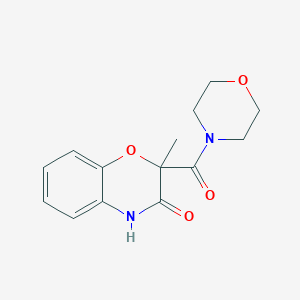
2-methyl-2-(morpholinocarbonyl)-2H-1,4-benzoxazin-3(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves a detailed explanation of how the compound can be synthesized from readily available starting materials. It includes the reagents, conditions, and techniques used in the synthesis .Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, UV-Vis, and X-ray crystallography to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction conditions, the mechanism, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, stability, reactivity, and optical activity .科学的研究の応用
Synthesis and Structural Characterization
Benzoxazine compounds, including derivatives related to 2-methyl-2-(morpholinocarbonyl)-2H-1,4-benzoxazin-3(4H)-one, have been the subject of synthesis and structural characterization studies. The preparation of such compounds often involves reactions with amines, showcasing their potential tautomerism and reactivity towards different nucleophiles. For example, reactions of benzoxazine derivatives with morpholine and other amines have been explored to ascertain their structural and spectral properties, utilizing techniques like UV, IR, and NMR spectroscopy (Mazharuddin & Thyagarajan, 1969).
Biological Activities
Several studies have investigated the biological activities of benzoxazine derivatives, focusing on their antimicrobial, anticancer, and antiplatelet properties. For instance, novel benzoxazine derivatives have been synthesized and assessed for their antimicrobial activities, showing promising results against various microorganisms (Bektaş et al., 2007). Additionally, benzoxazine compounds have been evaluated for their anticancer potential, specifically targeting DNA-PK and PI3K pathways, highlighting their selectivity and potency in inhibiting cancer cell growth (Morrison et al., 2014).
Antiplatelet and Antioxidant Effects
The antiplatelet and antioxidant activities of morpholine derivatives, including those related to this compound, have been subjects of interest. Studies have shown that certain morpholine benzoxazine derivatives possess significant antiplatelet activity, potentially useful for preventing thrombotic diseases (Pritchard et al., 2008). Furthermore, some derivatives have demonstrated antioxidant properties, offering protection against lipid peroxidation and exhibiting hypocholesterolemic effects, which could be beneficial in cardiovascular disease management (Chrysselis et al., 2000).
Corrosion Inhibition
Benzoxazine derivatives, including this compound, have also been studied for their corrosion inhibition properties. These compounds have shown efficacy in protecting metals from corrosion in acidic environments, with their efficiency being attributed to the presence of nitrogen atoms and molecular weight (Kadhim et al., 2017).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-methyl-2-(morpholine-4-carbonyl)-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-14(13(18)16-6-8-19-9-7-16)12(17)15-10-4-2-3-5-11(10)20-14/h2-5H,6-9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOKGFLONBSVKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=CC=CC=C2O1)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(E)-(2-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B2675035.png)
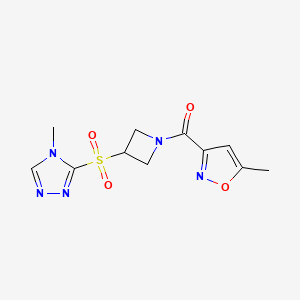
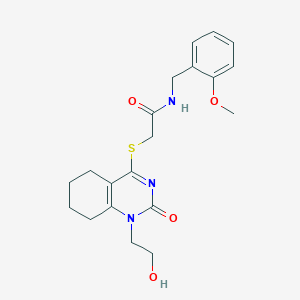
![(Z)-ethyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2675041.png)

![1-Bromo-4-[chloro(difluoro)methyl]benzene](/img/structure/B2675047.png)
![7-methyl-3-(oxolan-2-ylmethyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2675048.png)
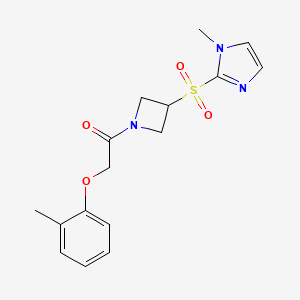
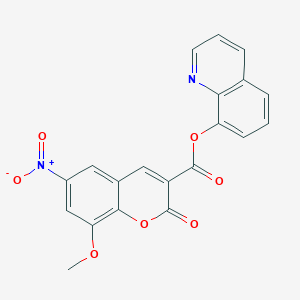

![N-(2-chlorobenzyl)-2-(1-methyl-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2675053.png)
